2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H5F3N2O2. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 4-position. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is carried out in a suitable solvent, such as ethanol, at room temperature for 2-3 hours. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may be scaled up using industrial crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its diffusion across cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid: Contains a fluoro group and a trifluoromethyl group on a pyridine ring.
Uniqueness
2-Methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
933751-97-4 |
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Molecular Formula |
C7H5F3N2O2 |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O2/c1-3-11-4(6(13)14)2-5(12-3)7(8,9)10/h2H,1H3,(H,13,14) |
InChI Key |
YVANTSWDUAESDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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